molecular formula C38H44Cl2N4O6 B1640149 Naloxonazine dihydrochloride

Naloxonazine dihydrochloride

Cat. No.: B1640149
M. Wt: 723.7 g/mol
InChI Key: VIAIHLLKDJKEKM-HOQHGZPCSA-N
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Description

Naloxonazine dihydrochloride is a potent, irreversible μ-opioid receptor antagonist. It is known for its ability to form spontaneously in acidic solutions of naloxazone and is responsible for much of the irreversible μ-opioid receptor binding displayed by the latter . This compound has significant implications in the field of opioid receptor research and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naloxonazine dihydrochloride is synthesized through the reaction of naloxone with hydrazine in an acidic medium. The reaction involves the formation of a hydrazone linkage between two naloxone molecules . The reaction conditions typically include:

    Reactants: Naloxone and hydrazine

    Solvent: Acidic medium (e.g., hydrochloric acid)

    Temperature: Room temperature to slightly elevated temperatures

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of naloxone and hydrazine

    Controlled Environment: Maintaining acidic conditions and temperature control

    Purification: Crystallization and filtration to obtain pure this compound

Chemical Reactions Analysis

Types of Reactions

Naloxonazine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the hydrazone linkage.

    Substitution: Substitution reactions can occur at the morphinan skeleton.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, alkylating agents

Major Products Formed

    Oxidized Derivatives: Various oxidized forms of naloxonazine

    Reduced Derivatives: Modified hydrazone linkages

    Substituted Compounds: Halogenated or alkylated naloxonazine derivatives

Scientific Research Applications

Naloxonazine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Naloxonazine dihydrochloride exerts its effects by irreversibly binding to the μ-opioid receptor. This binding prevents the activation of the receptor by opioid agonists, thereby blocking their effects . The molecular targets include the μ-opioid receptor, and the pathways involved are related to opioid receptor signaling and modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naloxonazine dihydrochloride is unique due to its irreversible binding to the μ-opioid receptor, which distinguishes it from other similar compounds that typically exhibit reversible binding. This irreversible binding makes it a valuable tool in studying long-term effects on opioid receptors and potential therapeutic applications in conditions requiring sustained receptor blockade.

Properties

Molecular Formula

C38H44Cl2N4O6

Molecular Weight

723.7 g/mol

IUPAC Name

(4aS,7E,7aS,12bS)-7-[(E)-[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride

InChI

InChI=1S/C38H42N4O6.2ClH/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2;;/h3-8,27-28,33-34,43-46H,1-2,9-20H2;2*1H/b39-23+,40-24+;;/t27?,28?,33-,34-,35+,36+,37-,38-;;/m1../s1

InChI Key

VIAIHLLKDJKEKM-HOQHGZPCSA-N

SMILES

C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl

Isomeric SMILES

C=CCN1C2[C@]3([C@]4(C5=C(C2)C=CC(=C5O[C@@H]4/C(=N/N=C\6/[C@H]7OC8=C(C=CC9=C8[C@]72[C@](C(C9)N(CC2)CC=C)(CC6)O)O)/CC3)O)CC1)O.Cl.Cl

Canonical SMILES

C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl

Origin of Product

United States

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